Dibutylpentylamine

Description

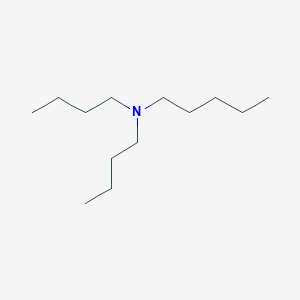

Dibutylpentylamine (chemical formula: C₁₃H₂₉N) is a tertiary aliphatic amine characterized by two butyl groups and one pentyl group attached to a central nitrogen atom. Its structure, represented by the SMILES notation CCCCN(CCCC)CCCCC, reflects its branched alkyl chain configuration. This compound is notable for its hydrophobic properties, as evidenced by its high octanol/water partition coefficient (logP = 4.32) . Key physical properties include:

- Normal boiling point (tb): 281.6°C (Joback method)

- Normal melting point (tf): -55.5°C

- Critical temperature (tc): 427.3°C

- Critical volume (vc): 0.680 m³/kmol

These parameters, derived from computational methods such as Joback and Crippen, highlight its stability under standard conditions and low polarity .

Properties

IUPAC Name |

N,N-dibutylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-4-7-10-13-14(11-8-5-2)12-9-6-3/h4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHULSCLOPRJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCC)CCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335756 | |

| Record name | Dibutylpentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6703-22-6 | |

| Record name | Dibutylpentylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutylpentylamine can be synthesized through the alkylation of pentylamine with butyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by the addition of butyl halide to form the desired product .

Industrial Production Methods

In industrial settings, this compound is produced through continuous flow processes that ensure high yield and purity. The process involves the use of automated reactors where the reactants are mixed and heated under controlled conditions to facilitate the reaction. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Dibutylpentylamine undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or primary amines.

Substitution: It can participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Amine oxides.

Reduction: Secondary or primary amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Dibutylpentylamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of surfactants, corrosion inhibitors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dibutylpentylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved include signal transduction and metabolic processes, where the compound can modulate the function of key enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Aliphatic vs. Aromatic Amines : Dibutylpentylamine lacks aromatic rings, distinguishing it from diphenylamine analogs (e.g., tofenamic acid) . This structural difference results in lower polarity and higher hydrophobicity compared to aromatic amines, which often exhibit stronger intermolecular interactions (e.g., π-π stacking) .

- Chain Length Effects : Compared to shorter-chain tertiary amines (e.g., tributylamine, C₁₂H₂₇N), this compound’s extended pentyl chain increases molecular weight (MW = 199.38 g/mol) and critical volume, reducing volatility .

Physicochemical Properties

The table below contrasts this compound with hypothetical analogs (data inferred from computational models):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.